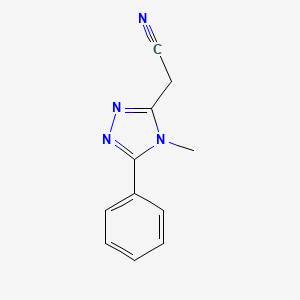

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

Description

2-(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a phenyl group at position 5, and an acetonitrile moiety at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXMSMLSUDUAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=CC=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylaniline and benzoyl chloride.

Formation of Hydrazine Derivative: 4-methylaniline is reacted with hydrazine to form N-(4-methylphenyl)hydrazinecarbothioamide.

Acylation: The hydrazine derivative undergoes acylation with benzoyl chloride to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

Cyclization: The acylated product is cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.

Chemical Reactions Analysis

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Alkylation: The nitrile group can be alkylated to form more complex derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with enzymes and receptors. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to the observed biological effects .

Comparison with Similar Compounds

Research Findings and Implications

- Stability : The methyl group at position 4 in the target compound likely enhances metabolic stability compared to analogues with labile substituents (e.g., -SH in ) .

- Drug Design : The phenyl group at position 5 may improve lipophilicity, aiding blood-brain barrier penetration, whereas polar groups (e.g., -NH₂ in ) favor solubility .

Biological Activity

The compound 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula for 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is , with a molecular weight of 202.26 g/mol . Its structure features a triazole ring that is known for its ability to interact with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit various biological activities including anticancer, antifungal, and antibacterial properties. The specific compound has been evaluated for its potential in these areas.

Anticancer Activity

A significant focus has been on the anticancer properties of triazole derivatives. For instance, studies have shown that derivatives similar to 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile can induce apoptosis in cancer cells.

Case Study: MCF-7 Cell Line

In vitro studies using the MCF-7 breast cancer cell line demonstrated that compounds with similar structural features could significantly upregulate pro-apoptotic proteins (such as Bax) while downregulating anti-apoptotic proteins (like Bcl-2). This resulted in a notable increase in apoptosis rates and cell cycle arrest at the S phase . The IC50 values for related compounds were reported to be around 19.6 µM , indicating potent cytotoxicity against cancer cells .

| Compound | IC50 (µM) | Effect on Bax/Bcl-2 Ratio | Apoptosis Induction |

|---|---|---|---|

| Compound A | 19.6 | Upregulated | Increased |

| Compound B | 25.0 | Downregulated | Increased |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has indicated that certain derivatives demonstrate effective inhibition against a range of pathogens.

Case Study: Antibacterial Efficacy

In tests against E. coli, compounds similar to 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile exhibited varying degrees of antibacterial activity depending on their structural modifications. The Minimum Inhibitory Concentration (MIC) values were determined through checkerboard assays, revealing some derivatives showed synergistic effects when combined with efflux pump inhibitors .

The mechanism by which 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile exerts its biological effects is believed to involve:

- Inhibition of Kinases : Many triazole compounds inhibit key kinases involved in cancer progression.

- Induction of Apoptosis : By modulating apoptotic pathways through protein interactions.

- Antimicrobial Action : Disruption of microbial cell wall synthesis or function.

Q & A

Synthetic Methodologies

Basic: What are the common synthetic routes for preparing 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile? The compound is typically synthesized via cyclocondensation reactions. For example, 2-(1,2,4-triazol-5-yl)acetonitriles can react with β-diketones (e.g., acetylacetone) in trifluoroacetic acid (TFA) with NaClO₄ to form triazolopyridinium intermediates, followed by further functionalization . Another approach involves multicomponent reactions of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitrile with aldehydes and malononitrile under ultrasonic conditions (60 W) using Amberlite IRA400 as a catalyst, achieving high yields (79–95%) in 6 minutes .

Advanced: How can reaction conditions be optimized for regioselective synthesis of triazole-acetonitrile derivatives? Regioselectivity depends on substituent effects and reaction media. For instance, cyclocondensation with β-keto esters requires ammonium acetate and POCl₃ treatment to favor [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile formation . Kinetic studies under varying temperatures (e.g., 100–150°C) and solvent polarities (e.g., TFA vs. ethanol) can optimize intermediates’ stability and reaction rates.

Structural Characterization

Basic: What spectroscopic and crystallographic methods validate the structure of this compound? FT-IR, NMR, and X-ray diffraction (XRD) are standard. XRD confirms bond lengths and angles, while FT-IR identifies functional groups like C≡N (ν ~2240 cm⁻¹) and triazole rings (ν ~1500–1600 cm⁻¹) . For example, XRD analysis of a structurally similar triazole derivative revealed a planar triazole ring with a dihedral angle of 15.2° relative to the phenyl group .

Advanced: How do researchers reconcile discrepancies between experimental (XRD) and computational (DFT) structural data? Minor discrepancies (e.g., bond length variations <0.02 Å) arise from crystal packing forces absent in gas-phase DFT calculations (B3LYP/6-311G(d)). Hybrid QM/MM methods or periodic boundary condition DFT can improve accuracy by modeling intermolecular interactions .

Reaction Mechanisms

Advanced: What mechanistic insights support the base-promoted Michael addition in triazole-acetonitrile chemistry? Base catalysts (e.g., Amberlite IRA400) deprotonate the acetonitrile α-carbon, enabling nucleophilic attack on electrophilic aldehydes. Ultrasonic irradiation accelerates this step by enhancing mass transfer and reducing activation energy . Reaction monitoring via in-situ FT-IR or LC-MS can track intermediate formation (e.g., arylidene malononitrile adducts).

Biological Activity Design

Basic: What are the key considerations for designing bioactivity assays for triazole derivatives? Assays should evaluate target-specific interactions (e.g., enzyme inhibition) and physicochemical properties (logP, solubility). For example, DPPH radical scavenging and agar diffusion assays assess antioxidant and antibacterial activities, respectively .

Advanced: How do substituent modifications influence antifungal activity in triazole-acetonitrile derivatives? Electron-withdrawing groups (e.g., -CN) enhance β-glucan synthase inhibition by interacting with catalytic residues. SAR studies show that 7-aryl substituents on [1,2,4]triazolo[1,5-a]pyridines improve antifungal potency by 3–5× compared to unsubstituted analogs .

Analytical Challenges

Advanced: What strategies resolve co-eluting impurities in HPLC analysis of triazole-acetonitriles? Use orthogonal methods:

- HPLC: Gradient elution with C18 columns (ACN/H₂O + 0.1% TFA) improves separation.

- LC-MS/MS: MRM mode differentiates isomers via fragmentation patterns (e.g., m/z 184 → 156 for acetonitrile loss) .

- 2D-NMR: HSQC and HMBC correlations confirm substituent positions in complex mixtures.

Safety and Handling

Basic: What safety protocols are essential when handling acetonitrile-containing triazole derivatives?

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact .

- Neutralize waste with 10% NaOH before disposal to minimize HCN release .

Advanced: How do solvent properties influence reaction safety in triazole synthesis? High-boiling solvents (e.g., DMF, TFA) require controlled heating (<150°C) to prevent decomposition. ACN’s low viscosity improves mixing but necessitates explosion-proof equipment due to flammability .

Computational Modeling

Advanced: Can machine learning predict crystallographic parameters for triazole-acetonitrile derivatives? Yes. Models trained on CSD data (e.g., bond lengths, space groups) can predict lattice parameters (MAE <0.1 Å) and polymorphism risks. Feature engineering includes molecular descriptors (e.g., Hirshfeld surface areas) and synthetic conditions (solvent, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.